2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzoxazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile typically involves the reaction of 2-chlorobenzo[d]oxazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzoxazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amino derivatives of benzoxazole.
Substitution: Benzoxazole derivatives with substituted nucleophiles.
Scientific Research Applications
2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, contributing to the understanding of its mechanism of action.
Industrial Applications: It serves as a precursor for the synthesis of advanced materials and specialty chemicals used in various industries.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities with slight variations in potency.
2-(5-Chlorobenzo[d]oxazol-2-yl)acetamide: Another benzoxazole derivative with potential medicinal applications.
Uniqueness
2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile stands out due to its unique combination of the benzoxazole ring and the nitrile group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H5ClN2O |
---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(2-chloro-1,3-benzoxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-9-12-7-5-6(3-4-11)1-2-8(7)13-9/h1-2,5H,3H2 |
InChI Key |
AAWGOVJELVHLSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)N=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.